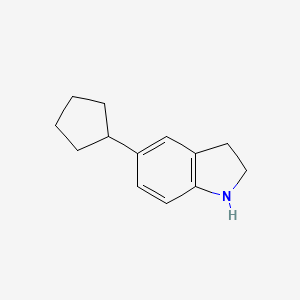

5-Cyclopentyl-2,3-dihydro-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H17N |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

5-cyclopentyl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C13H17N/c1-2-4-10(3-1)11-5-6-13-12(9-11)7-8-14-13/h5-6,9-10,14H,1-4,7-8H2 |

InChI Key |

SAMXPOFLFAFKGK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2=CC3=C(C=C2)NCC3 |

Origin of Product |

United States |

Structure Activity Relationship Sar and Structural Biology of 5 Cyclopentyl 2,3 Dihydro 1h Indole Derivatives

Elucidating the Role of the Cyclopentyl Moiety in Ligand-Target Interactions

The cyclopentyl group at the 5-position of the 2,3-dihydro-1H-indole scaffold is a defining feature that significantly influences its binding affinity and selectivity for biological targets. This non-polar, bulky aliphatic moiety primarily engages in hydrophobic (lipophilic) interactions within the binding pockets of proteins.

Research on structurally related compounds highlights the importance of such cycloalkyl groups. For instance, studies on inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 showed that exchanging a cyclopentyl group for a larger cyclohexyl group resulted in a systematic increase in ligand-protein affinity, underscoring the positive contribution of these aliphatic rings to binding energy mdpi.com. The cyclopentyl group in 5-Cyclopentyl-2,3-dihydro-1H-indole derivatives is therefore presumed to occupy and anchor the ligand within a corresponding lipophilic pocket on its target protein.

Modeling studies on other indole (B1671886) derivatives have further substantiated this concept. In a series of NMDA receptor antagonists, replacing a terminal phenyl ring with bulky, bridged cycloalkyl groups like adamantyl and norbornyl was instrumental in mapping a specific asymmetric lipophilic pocket within the glycine binding site nih.gov. This suggests that the cyclopentyl group serves a crucial role in orienting the molecule correctly and establishing strong, favorable van der Waals contacts, which are essential for potent biological activity. The size and shape of this group are critical; modifications can directly impact the compound's ability to fit within the target's binding site, thereby altering its efficacy and selectivity.

Conformational Analysis and Stereochemical Impact on Biological Recognition

Conformational Analysis:

Cyclopentyl Ring: A planar conformation of cyclopentane is destabilized by significant eclipsing strain. To alleviate this, the cyclopentyl moiety adopts a non-planar, puckered conformation, commonly known as the "envelope" or "half-chair" form, which minimizes torsional strain maricopa.edu.

Indoline (B122111) Ring: The 2,3-dihydro-1H-indole (indoline) ring is also non-planar. Similar to other fused five-membered heterocyclic rings, it adopts a twisted or envelope conformation to reduce internal strain.

The final shape of the molecule depends on the relative orientation of the puckered cyclopentyl ring with respect to the indoline scaffold. This orientation determines which "face" of the molecule is presented to the biological target, affecting the precise alignment of binding motifs. Studies on analogous fused-ring systems, such as tetralin, have shown that the molecule preferentially adopts half-chair conformations with substituents oriented in specific pseudoequatorial or pseudoaxial positions to maximize stability nih.gov.

Stereochemical Impact: While the parent compound this compound is achiral, the introduction of substituents on either the indoline or cyclopentyl rings can create chiral centers. Stereochemistry has a profound impact on drug action as it can affect target binding, metabolism, and distribution nih.govresearchgate.net. Often, only one enantiomer (the eutomer) of a chiral drug exhibits the desired therapeutic effect, while the other (the distomer) may be inactive or even toxic mdpi.com. For derivatives of this compound, the spatial arrangement of atoms at these chiral centers would be critical for biological recognition, as protein binding sites are themselves chiral and will preferentially interact with the stereoisomer that provides the optimal geometric and electronic complementarity.

Pharmacophore Development and Molecular Feature Mapping for this compound Scaffolds

A pharmacophore model is an abstract representation of the key molecular features responsible for a molecule's biological activity. Developing such models for the this compound scaffold is essential for designing new, potent derivatives and for virtual screening of compound libraries.

Based on the structure of this compound, a hypothetical pharmacophore model can be constructed, comprising the following essential features:

One Hydrogen Bond Donor (HBD): The secondary amine (N-H) of the indoline ring can act as a crucial hydrogen bond donor, forming a directed interaction with a hydrogen bond acceptor group (e.g., a carbonyl oxygen or nitrogen atom) on the target protein. Studies on various indole derivatives confirm the importance of the indole N-H group in receptor interactions mdpi.com.

One Aromatic/Hydrophobic Region (AR/HY): The benzene (B151609) portion of the indoline scaffold provides a planar, aromatic surface capable of engaging in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket.

One Hydrophobic Aliphatic Group (HY): The cyclopentyl ring serves as a distinct and critical hydrophobic feature. This group is expected to interact with non-polar, aliphatic side chains of amino acids such as Leucine, Isoleucine, and Valine.

The spatial relationship—the distances and angles—between these three key features is critical for proper binding and subsequent biological response.

| Pharmacophoric Feature | Molecular Moiety | Potential Interaction Type | Interacting Partner on Target Protein |

|---|---|---|---|

| Hydrogen Bond Donor (HBD) | Indoline N-H Group | Hydrogen Bonding | Asp, Glu, Main-chain C=O |

| Aromatic/Hydrophobic (AR/HY) | Benzene Ring of Indoline | π-π Stacking, Hydrophobic | Phe, Tyr, Trp |

| Hydrophobic (HY) | C5-Cyclopentyl Group | van der Waals, Hydrophobic | Leu, Ile, Val, Ala |

This pharmacophore model serves as a foundational blueprint for optimizing existing ligands and discovering new chemical entities with similar biological activity profiles.

Computational Approaches to SAR: Molecular Docking and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational chemistry provides powerful tools to investigate and predict the biological activity of this compound derivatives, saving significant time and resources in the drug discovery process.

Molecular Docking: Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound derivatives, docking studies can visualize how the molecule fits into the active site of a receptor, confirming the interactions suggested by the pharmacophore model. These studies can reveal:

The specific amino acid residues that form hydrogen bonds with the indoline N-H.

The hydrophobic sub-pocket that accommodates the C5-cyclopentyl group.

The orientation of the aromatic ring relative to other residues.

Docking simulations on various indole derivatives have successfully predicted binding modes and rationalized observed biological activities, making it an indispensable tool for lead optimization mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR is a statistical method that correlates the biological activity of a series of compounds with their physicochemical properties, or "descriptors" nih.gov. A QSAR model for this compound derivatives could be developed to predict the activity of new, unsynthesized analogs.

A hypothetical QSAR study might involve synthesizing a series of analogs where the C5-substituent is varied (e.g., cyclobutyl, cyclopentyl, cyclohexyl, phenyl) and correlating their measured biological activity (e.g., IC₅₀) with calculated molecular descriptors.

| Compound | C5-Substituent (R) | logP (Lipophilicity) | Molecular Volume (ų) | pIC₅₀ (-logIC₅₀) |

|---|---|---|---|---|

| 1 | -Cyclobutyl | 3.5 | 185 | 6.2 |

| 2 | -Cyclopentyl | 3.9 | 195 | 7.0 |

| 3 | -Cyclohexyl | 4.4 | 208 | 7.5 |

| 4 | -Phenyl | 4.1 | 198 | 6.8 |

From such data, a QSAR equation could be generated, for example: pIC₅₀ = c₁ * (logP) + c₂ * (Molecular Volume) + constant

Such a model could reveal that activity increases with higher lipophilicity and optimal molecular volume, providing a quantitative framework for designing more potent derivatives nih.govuran.ua.

Biological Activities and Pharmacological Potentials of 5 Cyclopentyl 2,3 Dihydro 1h Indole Compounds

Antimicrobial Research Applications of 5-Cyclopentyl-2,3-dihydro-1H-indole Compounds

The growing threat of antimicrobial resistance has spurred research into novel chemical scaffolds with potential therapeutic applications. Among these, indole (B1671886) derivatives, including those with a this compound core, have garnered significant attention for their diverse biological activities. researchgate.netnih.gov This section explores the antimicrobial research applications of these compounds, focusing on their antibacterial, antifungal, antiviral, and antitubercular properties.

Antibacterial Spectrum and Modes of Action

Indole derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.commdpi.com Their efficacy extends to multidrug-resistant (MDR) strains, which are a major public health concern. nih.govasm.orgnih.gov For instance, certain synthetic indole derivatives have shown effectiveness against all multidrug-resistant gram-positive bacteria. nih.gov

The antibacterial mechanisms of indole compounds are multifaceted. One primary mode of action involves the inhibition of respiratory metabolism and the disruption of membrane potential in bacteria. nih.gov Some derivatives interfere with the mevalonate (B85504) pathway, which is crucial for the synthesis of farnesyl diphosphate, a precursor to the antioxidant staphyloxanthin. This interference leads to the release of reactive oxygen species, rendering the pathogens susceptible to destruction by phagocytic cells. nih.gov

Another key mechanism is the inhibition of the NorA efflux pump in Staphylococcus aureus, which is a significant contributor to antibiotic resistance. By inhibiting this pump, indole derivatives can increase the susceptibility of S. aureus to other antibiotics like ciprofloxacin. nih.gov Furthermore, some indole-based compounds have been found to inhibit crucial bacterial enzymes and interfere with physiological processes, as demonstrated by studies on their effects on defense enzyme activities and proteomic profiles of pathogenic bacteria. acs.orgacs.org

Research has also explored the development of indole-containing organometallic compounds, such as arene-ruthenium complexes, which exhibit broad-spectrum inhibitory activity against various bacteria, including Acinetobacter baumannii, Mycobacterium abscessus, Mycobacterium tuberculosis, Staphylococcus aureus, Salmonella enterica serovar Typhi, and Escherichia coli. nih.gov These compounds have shown promise as next-generation antibiotics due to their low toxicity against human cells. nih.gov

Table 1: Antibacterial Activity of Selected Indole Derivatives

| Compound/Derivative | Bacterial Strain(s) | Activity/Mechanism of Action |

| Synthetic Indole Derivative (SMJ-2) | Multidrug-resistant Gram-positive bacteria | Inhibits respiratory metabolism and disrupts membrane potential. nih.gov |

| 5-nitro-2-phenylindole | Staphylococcus aureus | NorA efflux pump inhibitor, increases susceptibility to ciprofloxacin. nih.gov |

| Indole-containing arene ruthenium complexes | A. baumannii, M. abscessus, M. tuberculosis, S. aureus, S. enterica serovar Typhi, E. coli | Growth inhibition and bactericidal activity. nih.gov |

| Indole derivatives with pyridinium (B92312) moieties | Xanthomonas oryzae pv. oryzicola (Xoc) and X. oryzae pv. oryzae (Xoo) | Interferes with physiological processes and functions. acs.orgacs.org |

| 1-thiocarbamoyl-3,5-diaryl-4,5-dihydri-1H-pyrazoles and thiazoles | Gram-negative reference strains and clinical isolates of A. baumannii MDR and K. pneumoniae KPC | In vitro activity against reference and multidrug-resistant strains. nih.gov |

Antifungal Efficacy, including Biofilm Inhibition

Indole derivatives have also demonstrated significant antifungal properties against a range of pathogenic fungi. researchgate.netresearchgate.net Their efficacy has been noted against various species of Candida and Aspergillus. nih.gov

A key aspect of their antifungal activity is the inhibition of biofilm formation, a critical virulence factor that contributes to drug resistance. asm.orgasm.orgfrontiersin.org Studies have shown that indole derivatives can effectively inhibit biofilm formation in pathogens like Serratia marcescens and extensively drug-resistant Acinetobacter baumannii (XDRAB). asm.orgasm.orgfrontiersin.org For instance, sub-inhibitory concentrations of certain indole agents, such as 7-hydroxyindole, have been shown to not only inhibit the formation of XDRAB biofilms but also eradicate mature biofilms. nih.govasm.orgasm.org

The mechanisms underlying the antifungal action of indole derivatives include the disruption of fungal cell membrane integrity and interference with cell wall biosynthesis. researchgate.net Some indole-triazole derivatives have shown excellent antifungal activity against Candida albicans and Candida krusei. nih.gov The combination of an indole ring with other heterocyclic structures, such as 1,2,4-triazole (B32235) and 1,3,4-thiadiazole, has yielded compounds with a broad spectrum of antifungal activity. nih.gov

Furthermore, research into monoterpene-containing azoles has produced novel hybrids with high antifungal activity and low cytotoxicity, demonstrating broad-spectrum activity against both fluconazole-susceptible and -resistant strains of Candida spp. mdpi.com

Table 2: Antifungal and Biofilm Inhibition Activity of Indole Derivatives

| Compound/Derivative | Fungal Strain(s)/Biofilm | Activity/Mechanism of Action |

| 7-hydroxyindole | Extensively drug-resistant Acinetobacter baumannii (XDRAB) | Inhibits biofilm formation and eradicates mature biofilms. nih.govasm.orgasm.org |

| Indole-triazole derivatives | Candida albicans, Candida krusei | Excellent antifungal activity. nih.gov |

| Monoterpene-containing azoles | Fluconazole-susceptible and -resistant Candida spp. | High antifungal activity with low cytotoxicity. mdpi.com |

| 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate | Candida albicans, Candida tropicalis, Aspergillus fumigatus, Aspergillus flavus, Aspergillus niger | Active against all tested species. nih.gov |

| 3-(4,5-Diphenyl-1H-imidazol-2-yl)-1H-indole derivatives | Candida albicans | Good antifungal activity. researchgate.net |

Antiviral and Antitubercular Investigations

The therapeutic potential of indole derivatives extends to antiviral and antitubercular applications. nih.govresearchgate.netwjpsonline.com A diverse range of functionalized indole derivatives have been reported to possess anti-tubercular activities. nih.govresearchgate.net One notable example is the gut microbiota metabolite indole propionic acid (IPA), which has been shown to inhibit the growth of Mycobacterium tuberculosis both in vitro and in vivo. nih.govresearchgate.net

The mechanisms of action for the antitubercular activity of many indole derivatives are still being elucidated, though some are known to target specific pharmacological pathways. nih.gov For instance, certain indole-2-carboxamides have been identified as inhibitors of the trehalose (B1683222) monomycolate transporter MmpL3, a crucial component in the mycobacterial cell wall synthesis. acs.org These compounds have demonstrated exceptional activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis. acs.org

Hybrid molecules combining indole and pyridine (B92270) nuclei have also been synthesized and shown to have significant in vitro antimycobacterial activity. nih.gov Some of these compounds exhibited minimum inhibitory concentrations (MICs) against an INH-sensitive strain of M. tuberculosis H37Rv that were equal to that of isoniazid. nih.gov

In the realm of antiviral research, indole derivatives have been investigated for their activity against a variety of viruses. researchgate.net While specific studies on this compound are limited in this area, the broader class of indole compounds has shown promise, warranting further investigation. researchgate.net

Antineoplastic and Cell Proliferation Inhibition Studies

The indole scaffold is a prominent feature in many anticancer agents, and derivatives of this compound are being actively investigated for their potential in cancer therapy. nih.govnih.govmdpi.com These compounds have demonstrated the ability to inhibit the proliferation of various cancer cell lines and act on diverse molecular targets within cancer cells. nih.govmdpi.com

Efficacy in Drug-Resistant Cancer Cell Lines

A significant challenge in cancer chemotherapy is the development of drug resistance. nih.gov Indole derivatives have shown promise in overcoming this obstacle by exhibiting activity against drug-resistant cancer cell lines. nih.gov For example, certain indole-containing compounds have been applied in clinical settings for the treatment of various cancers, including drug-resistant types. nih.govresearchgate.net

Research has shown that some indole derivatives are effective against multidrug-resistant (MDR) metastatic breast cancer cells. researchgate.net Additionally, specific indole-isatin hybrids have demonstrated antiproliferative activity against resistant cancer cell lines. For instance, one such compound was found to have a significant IC50 value against the resistant NCI-H69AR cancer cell line. nih.gov Another study highlighted a novel indole/1,2,4-triazole hybrid that showed strong antiproliferative activity against the multi-drug resistant K562R cell line, proving to be more effective than reference compounds. nih.gov

The ability of these compounds to combat drug resistance makes them valuable candidates for the development of new and more effective cancer treatments. nih.gov

Mechanisms of Antiproliferative Action

The antiproliferative effects of indole derivatives are mediated through various mechanisms. nih.gov A primary mechanism is the inhibition of tubulin polymerization, which disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis. nih.govmdpi.commdpi.com Several indole-based compounds, including chalcone-indole derivatives and indole-vinyl sulfone derivatives, have been shown to effectively inhibit tubulin polymerization. nih.gov

Another important mechanism is the inhibition of protein kinases, which are crucial for cancer cell growth and survival. mdpi.commdpi.com Spirooxindole derivatives, for example, have shown inhibitory activity against HER2 and HER3, which are key protein kinases in breast cancer. mdpi.com

Indole derivatives also act as topoisomerase inhibitors, interfering with DNA replication and leading to cancer cell death. nih.govnih.gov Furthermore, they can induce apoptosis through various signaling pathways, including those involving apoptosis-related proteins like Bax and Bcl-xl, and by causing mitochondrial dysfunction. mdpi.com

Some indole-isatin hybrids have been found to cause a lengthening of the G1 phase and a reduction in the S and G2/M phases of the cell cycle. nih.gov This cell cycle arrest is often associated with a decrease in the amount of phosphorylated Rb protein. nih.gov Additionally, certain 3-indolyl cyclopent[b]indoles have been shown to inhibit the expression and phosphorylation of EGFR by altering HSP90 expression, leading to anti-proliferative effects. nih.gov Cyclophilin inhibitors, some of which are indole derivatives, can also decrease cell proliferation by causing an accumulation of cells during mitosis and in the G2/M phase of the cell cycle. nih.gov

Table 3: Mechanisms of Antiproliferative Action of Indole Derivatives

| Mechanism of Action | Specific Target/Effect | Example Compound/Derivative |

| Tubulin Polymerization Inhibition | Binds to tubulin, prevents microtubule assembly, arrests cell cycle in G2/M phase. nih.govmdpi.commdpi.com | Chalcone-indole derivatives, Indole-vinyl sulfone derivatives. nih.gov |

| Protein Kinase Inhibition | Inhibits protein kinases like HER2 and HER3. mdpi.commdpi.com | Spirooxindole derivatives. mdpi.com |

| Topoisomerase Inhibition | Interferes with DNA replication. nih.govnih.gov | Indole-based topoisomerase inhibitors. nih.gov |

| Apoptosis Induction | Regulates apoptosis-related proteins (Bax, Bcl-xl), causes mitochondrial dysfunction. mdpi.com | Indole alkaloids. mdpi.com |

| Cell Cycle Arrest | Lengthens G1 phase, reduces S and G2/M phases, decreases phosphorylated Rb protein. nih.gov | Indole-isatin hybrids. nih.gov |

| EGFR Inhibition | Inhibits expression and phosphorylation of EGFR through altered HSP90 expression. nih.gov | 3-Indolyl cyclopent[b]indoles. nih.gov |

| Cyclophilin Inhibition | Causes accumulation of cells during mitosis and in the G2/M phase. nih.gov | Cyclophilin inhibitors. nih.gov |

Anti-inflammatory and Immunological Response Modulation

The indole scaffold is a core component of many compounds exhibiting significant anti-inflammatory properties. For instance, Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), features an indole ring. Research into various indole derivatives has demonstrated their ability to modulate inflammatory pathways, often through the inhibition of enzymes like cyclooxygenase (COX). While no specific studies on the anti-inflammatory or immunological effects of this compound have been identified, the general anti-inflammatory potential of the indole class suggests this could be a possible, yet uninvestigated, area of activity.

Neuropharmacological and Central Nervous System (CNS) Activities

Indole derivatives are well-represented among centrally acting agents due to their structural resemblance to neurotransmitters like serotonin (B10506). This has led to the development of numerous indole-based drugs for neurological and psychiatric disorders.

Anticonvulsant Properties

Several indole derivatives have been synthesized and evaluated for their potential to manage seizures. The mechanism of action for these compounds often involves interaction with various ion channels and receptors in the CNS. Although there is no specific data on the anticonvulsant properties of this compound, the established activity of other indole compounds in this area suggests a potential, albeit unexplored, avenue for research.

Antipsychotic Effects

The indole nucleus is a key feature in several atypical antipsychotic medications. These drugs typically exert their effects by modulating dopamine (B1211576) and serotonin receptor pathways. The potential for new indole derivatives to exhibit antipsychotic effects is an active area of research. However, no studies have been published that specifically investigate the antipsychotic potential of this compound.

Emerging Biological Activities and Therapeutic Explorations

The versatility of the indole structure has led to its investigation in a variety of other therapeutic contexts, including metabolic and cardiovascular diseases.

Antidiabetic Potential

Recent research has highlighted the potential of certain indole derivatives in the management of diabetes. These compounds may exert their effects through various mechanisms, including the inhibition of enzymes such as α-glucosidase or by acting on other metabolic targets. The antidiabetic potential of this compound remains an open question in the absence of specific studies.

Antihypertensive Research

The indole core is present in some compounds investigated for their ability to lower blood pressure. These molecules can act through diverse mechanisms, such as angiotensin-converting enzyme (ACE) inhibition or by affecting other components of the cardiovascular system. Despite the known antihypertensive activity within the broader indole class, there is currently no research available on the specific effects of this compound on blood pressure.

Following a comprehensive search for scientific literature, no specific research data was found for the compound "this compound" concerning the biological activities outlined in the user's request. The search results did not yield any information on the antioxidant, antihelmintic, antiemetic, receptor binding, enzyme activity, cell viability, gene expression, or protein level analysis of this particular molecule.

Therefore, it is not possible to generate the requested article as there is no available scientific information to support the specified sections and subsections. To do so would require speculation and would not adhere to the principles of providing accurate, factual, and scientifically validated content.

It is important to note that the absence of published research does not necessarily indicate a lack of biological activity, but rather that this specific compound may not have been the subject of published scientific investigation or that such studies are not available in publicly accessible databases.

For information on related indole compounds or the general biological activities of the indole class of molecules, a new search would be required. However, based on the strict constraints of the current request to focus solely on "this compound," no further content can be provided.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.